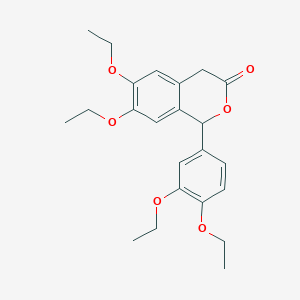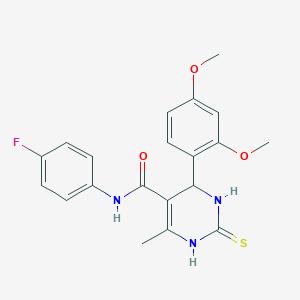
1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one is a complex organic compound with a unique structure that includes multiple ethoxy groups and a dihydroisochromenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-diethoxybenzaldehyde with a suitable dihydroisochromenone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
1-(3,4-Diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
1-(3,4-Dimethoxyphenyl)-2-propanone: Another related compound with a similar core structure.
Uniqueness
1-(3,4-Diethoxyphenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one is unique due to its specific arrangement of ethoxy groups and the dihydroisochromenone core, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C23H28O6 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C23H28O6/c1-5-25-18-10-9-15(11-19(18)26-6-2)23-17-14-21(28-8-4)20(27-7-3)12-16(17)13-22(24)29-23/h9-12,14,23H,5-8,13H2,1-4H3 |
Clé InChI |
ONDHYPAKCLRYFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)O2)OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11603942.png)
![2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11603944.png)
![ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11603950.png)
![(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603952.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11603960.png)
![3'-(3,4,5-trimethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11603968.png)
![1,3-dimethyl-6-(3-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11603971.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11603974.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11603977.png)
![3-Methyl-2-(3-methylbutyl)-1-[(2-methylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11603986.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]butanamide](/img/structure/B11603996.png)
![4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B11604004.png)

![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B11604026.png)